![molecular formula C12H16ClN B1336392 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride CAS No. 34333-31-8](/img/structure/B1336392.png)
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline is widely used to make fungicides, biocides, alkaloids, dyes, rubber chemicals and flavoring agents . It can also be found in plastic materials, hydraulic fluids and greases . It is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is often cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone is employed to synthesize it . Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 was synthesized by microwave-assisted hydrothermal method .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2,2,4-trimethyl-1,2-dihydroquinoline are complex and involve several steps . The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .Physical And Chemical Properties Analysis
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride has a molecular weight of 209.72 . It is a powder with a melting point of 214-216°C . It is stored at room temperature .Scientific Research Applications
Rubber Tire Antioxidants
This compound is an indispensable functional additive in rubber tires. It is released from tire wear particles (TWP) into aquatic habitats and accumulates in water bodies, posing threats to aquatic ecosystems. Research aims to design eco-friendly derivatives with higher antioxidant activity for use as tire antioxidants .
Neuroprotection Against Parkinsonism
Quinoline derivatives, including this compound, have the potential to function as powerful antioxidants against oxidative damage. This could be significantly helpful in neuroprotection against Parkinsonism .
Assessment of Biotoxicity
The biotoxicity potential of TMQ and its derivatives is assessed using molecular docking and molecular dynamic simulations. This is crucial for evaluating the environmental impact of these compounds .
Eco-friendly Derivatives Design
Eco-friendly derivatives of TMQ are designed with increased antioxidant activity to replace traditional tire antioxidants. The study involves designing seventy highly efficient derivatives through hydroxylation modifications at multiple sites .
Synthesis of Novel Antioxidants
Novel antioxidants based on polymerized TMQ are synthesized and chemically modified to obtain new derivatives, such as Ester, Hydarzide, Oxadiazole, and Triazole. These are characterized by Fourier transforms infrared spectroscopy (FTIR) and proton-nuclear magnetic resonance (1HNMR) .
Modified Asphalt Crepe Rubber Performance
The effect of the addition of TMQ on natural rubber modified asphalt crepe rubber is studied, particularly its performance in short-term and long-term aging conditions .
Safety and Hazards
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .
Mode of Action
It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.
Result of Action
TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.
Action Environment
The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .
properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOLKDAUTQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424938 | |
Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | |
CAS RN |
34333-31-8 | |
Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?
A1: 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.
Q2: Are there any studies exploring the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride and its analogues?
A2: While the provided abstracts don't offer details about the structure-activity relationship of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.
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